Icotinib
Vue d'ensemble
Description
Icotinib, also known as BPI-2009H, is a highly selective, first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It is approved for use in China as first-line monotherapy in patients with non-small-cell lung cancer with somatic EGFR mutations .
Molecular Structure Analysis
Icotinib has a molecular formula of C22H21N3O4 and a molecular weight of 391.42 . It binds reversibly to the ATP binding site of the EGFR protein .Chemical Reactions Analysis
The chemical reactions involving Icotinib are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
Icotinib has a molecular weight of 391.42 and a molecular formula of C22H21N3O4 . It is well-tolerated at doses up to 120 mg/kg/day in mice without mortality or significant body weight loss during the treatment .Applications De Recherche Scientifique
Non-Small Cell Lung Cancer (NSCLC) Treatment
Icotinib is primarily used as a targeted therapy for advanced EGFR-positive NSCLC . Clinical trials have demonstrated its efficacy in improving progression-free survival (PFS), disease-free survival (DFS), and overall survival (OS) in patients with specific EGFR mutations .
Prognosis Prediction in NSCLC
Research has been conducted to establish a scoring system to predict the one-year PFS of advanced NSCLC patients treated with Icotinib. This involves analyzing patient characteristics and treatment responses to create a prognostic tool .
EGFR-Tyrosine Kinase Inhibition
As an EGFR-tyrosine kinase inhibitor, Icotinib has shown promising results in inhibiting the EGFR pathway, which is crucial in the proliferation of cancer cells. Its selectivity and efficacy make it a valuable option for targeted cancer therapy .
First-Line Treatment for Advanced NSCLC
Icotinib is recommended as a first-line treatment for patients with advanced EGFR-positive NSCLC. Compared to standard chemotherapy, it has displayed higher safety, better tolerability, and improved quality of life for patients .
Clinical Application in Chinese Patients
Icotinib holds the distinction of being the first self-developed small molecular drug in China for targeted lung cancer therapy. Its clinical application has been extensively reviewed, providing insights into its effectiveness in the Chinese population .
Mécanisme D'action
Target of Action
Icotinib is a potent and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . The EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival . Icotinib selectively inhibits the EGFR members, including the wild type and mutants .
Mode of Action
Icotinib works by binding reversibly to the ATP binding site of the EGFR protein, preventing the completion of the signal transduction cascade . This inhibition blocks EGFR-mediated intracellular tyrosine phosphorylation in a dose-dependent manner .
Biochemical Pathways
Icotinib’s action affects the EGFR pathway, which is involved in cell proliferation and survival . By inhibiting EGFR, icotinib disrupts the signal transduction cascade, leading to the inhibition of cell proliferation and induction of apoptosis . It has been found that icotinib can inhibit the EGFR-mediated mitogen-activated protein kinase (MAPK) pathway, leading to the inactivation of the RAS-Raf-MAPK pathway .
Pharmacokinetics
The pharmacokinetics of icotinib involve its absorption, distribution, metabolism, and excretion (ADME). It is known that CYP2C19 genotypes can affect the bio-transformation of icotinib .
Result of Action
The molecular and cellular effects of icotinib’s action include the inhibition of cell proliferation and the induction of apoptosis . Icotinib exhibits a broad spectrum of antitumor activity and is especially effective against tumors expressing higher levels of EGFR . In vivo studies have demonstrated that icotinib exhibits potent dose-dependent antitumor effects .
Action Environment
Environmental factors such as the genetic makeup of the individual can influence the action, efficacy, and stability of icotinib. For instance, it has been found that CYP2C19 polymorphisms significantly affect icotinib exposure . Patients with mutant EGFR genotype and higher icotinib concentration might have increased progression-free survival and overall survival and lower tumor metastasis .
Safety and Hazards
Orientations Futures
Clinical trials on Icotinib have shown promising results as targeted therapy for non-small cell lung cancer (NSCLC). Future research directions may include using Icotinib as a routine first-line treatment for patients with EGFR mutations and increasing the dose of Icotinib for patients who do not respond to the routine dosage .
Propriétés
IUPAC Name |
N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLKULDARVNMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209952 | |
Record name | Icotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Icotinib is a highly selective, first generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) which binds reversibly to the ATP binding site of the EGFR protein, preventing completion of the signal transduction cascade. EGFR is an oncogenic receptor and patients with activating somatic mutations, such as an exon 19 deletion or exon 21 L858R mutation, within the tyrosine kinase domain display unchecked cell proliferation. | |
Record name | Icotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Icotinib | |
CAS RN |
610798-31-7 | |
Record name | Icotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610798-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Icotinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610798317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Icotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G6U5L461Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.